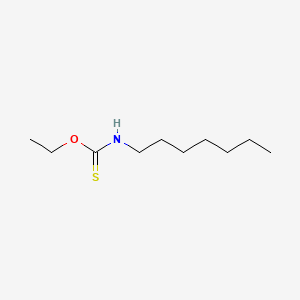![molecular formula C58H89N19O27S2 B14450921 [2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate CAS No. 77368-71-9](/img/structure/B14450921.png)
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tallysomycin S(sub 4b) copper complex is a derivative of the tallysomycin family, which is related to the bleomycin group of glycopeptide antibiotics. These compounds are known for their antitumor properties and are isolated from the fermentation broths of Streptoalloteichus hindustanus . The copper complex form of tallysomycin S(sub 4b) enhances its stability and biological activity, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of tallysomycin S(sub 4b) copper complex involves the biosynthetic incorporation of diamines into the tallysomycin molecule during fermentation. This process results in the formation of new derivatives with or without the lysine moiety in the subterminal position . The copper complex is then formed by chelating the tallysomycin derivative with copper ions, typically resulting in a blue powder .
Industrial Production Methods
Industrial production of tallysomycin S(sub 4b) copper complex follows a similar biosynthetic route, with large-scale fermentation processes being employed. The fermentation medium is supplemented with specific diamines to yield the desired tallysomycin derivatives, which are then isolated and purified. The copper chelation step is performed post-purification to obtain the final copper complex .
化学反応の分析
Types of Reactions
Tallysomycin S(sub 4b) copper complex undergoes various chemical reactions, including:
Oxidation: The copper ion can participate in redox reactions, leading to the generation of reactive oxygen species (ROS).
Reduction: The complex can be reduced under specific conditions, altering its oxidation state.
Substitution: Ligand exchange reactions can occur, where the copper ion is replaced by other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. Ligand exchange reactions often involve the use of chelating agents or competing metal ions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of ROS, while reduction reactions can yield reduced forms of the complex. Substitution reactions result in new metal complexes with different ligands .
科学的研究の応用
Tallysomycin S(sub 4b) copper complex has a wide range of scientific research applications:
Chemistry: Used as a model compound to study metal-ligand interactions and redox chemistry.
Industry: Utilized in the development of new antimicrobial coatings and materials.
作用機序
The mechanism of action of tallysomycin S(sub 4b) copper complex involves the generation of ROS through redox cycling of the copper ion. These ROS cause oxidative damage to cellular components, including DNA, proteins, and lipids . The complex also binds to DNA, leading to strand breaks and inhibition of DNA synthesis . The molecular targets include cellular enzymes and DNA, with pathways involving oxidative stress responses and apoptosis .
類似化合物との比較
Similar Compounds
Bleomycin: Another glycopeptide antibiotic with similar antitumor properties.
Phleomycin: A related compound with antimicrobial activity.
Zorbamycin: Another member of the bleomycin family with distinct structural features.
Uniqueness
Tallysomycin S(sub 4b) copper complex is unique due to its enhanced stability and biological activity conferred by the copper ion. This complex exhibits higher cytotoxicity and ROS generation compared to its non-copper counterparts . Additionally, the specific incorporation of diamines during biosynthesis provides structural diversity and potential for targeted therapeutic applications .
特性
CAS番号 |
77368-71-9 |
|---|---|
分子式 |
C58H89N19O27S2 |
分子量 |
1548.6 g/mol |
IUPAC名 |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[(3-amino-2-hydroxypropyl)carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C58H89N19O27S2/c1-16-32(74-47(76-45(16)63)22(5-29(61)83)67-9-21(60)46(64)92)49(94)75-34(42(23-10-66-15-69-23)101-57-44(38(88)35(85)27(11-78)100-57)102-56-40(90)43(103-58(65)97)36(86)28(12-79)99-56)51(96)70-17(2)26(82)6-30(84)73-33(18(3)80)50(95)77-52(104-55-39(89)37(87)31(62)19(4)98-55)41(91)54-72-25(14-106-54)53-71-24(13-105-53)48(93)68-8-20(81)7-59/h10,13-15,17-22,26-28,31,33-44,52,55-57,67,78-82,85-91H,5-9,11-12,59-60,62H2,1-4H3,(H2,61,83)(H2,64,92)(H2,65,97)(H,66,69)(H,68,93)(H,70,96)(H,73,84)(H,75,94)(H,77,95)(H2,63,74,76) |
InChIキー |
PKKLTUMPLGJUAU-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCC(CN)O)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-ethyl-, methyl ester](/img/structure/B14450854.png)
![N-[[(E)-2-phenylethenyl]sulfonylamino]formamide](/img/structure/B14450859.png)
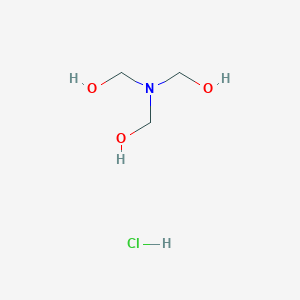
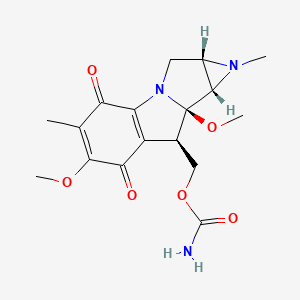
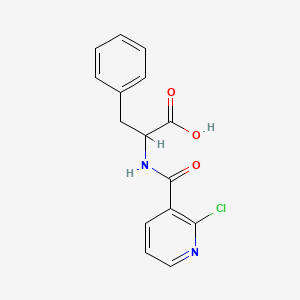
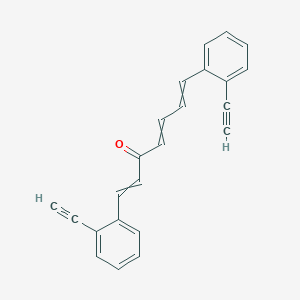
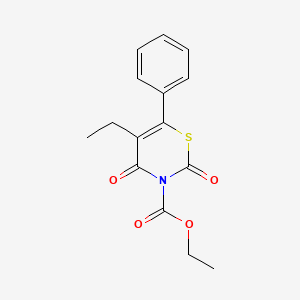
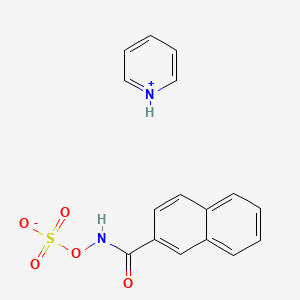
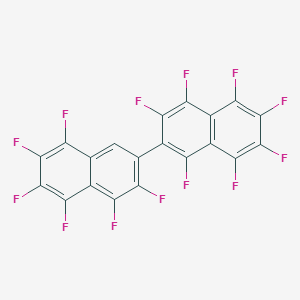

![1-([1,1'-Biphenyl]-4-yl)-2-chloropropan-1-one](/img/structure/B14450906.png)

